molecular formula C16H20N2O3 B5051870 N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide CAS No. 959238-72-3

N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide

Cat. No. B5051870
CAS RN: 959238-72-3
M. Wt: 288.34 g/mol
InChI Key: NUESPGWUEMSQMI-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. It is a highly selective and potent inhibitor of P2X7, which is a ligand-gated ion channel that is activated by extracellular ATP. P2X7 is expressed in various cells of the immune system and is involved in the regulation of inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide is a highly selective and potent antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. P2X7 is expressed in various cells of the immune system and is involved in the regulation of inflammation and immune responses. Activation of P2X7 leads to the influx of calcium and sodium ions into the cell, which triggers the release of pro-inflammatory cytokines and chemokines. N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide blocks the activation of P2X7 by binding to a specific site on the receptor, thereby preventing the influx of calcium and sodium ions and the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of inflammatory and neuropathic pain, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to reduce pain behavior and decrease the release of pro-inflammatory cytokines and chemokines. In animal models of Alzheimer's disease and traumatic brain injury, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to protect against neuronal damage and improve cognitive function. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the P2X7 receptor, which allows for specific targeting of this receptor in various cell types. Another advantage is its commercial availability from several chemical suppliers, which makes it readily accessible for research purposes. One limitation is its relatively short half-life in vivo, which requires frequent dosing in animal studies. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. Another direction is to develop more potent and selective P2X7 antagonists that can overcome the limitations of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. Additionally, future studies could explore the mechanisms underlying the biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide, which could lead to the development of new therapeutic targets and strategies.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide involves several steps, starting from the reaction of 5-tert-butyl-3-isoxazolylamine with 2-bromoethanol to form the intermediate 5-tert-butyl-3-(2-hydroxyethyl)isoxazole. The intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent to form the final product, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been optimized for high yield and purity, and the compound is commercially available from several chemical suppliers.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-phenoxypropanamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(20-12-8-6-5-7-9-12)15(19)17-14-10-13(21-18-14)16(2,3)4/h5-11H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUESPGWUEMSQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189470
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959238-72-3
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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